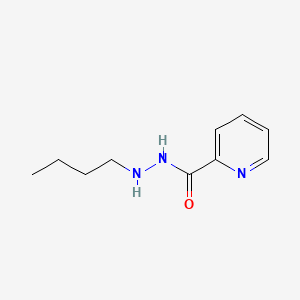
Picolinic acid, 2-butylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinic acid, 2-butylhydrazide is a derivative of picolinic acid, which is an organic compound with the formula C₆H₅NO₂ Picolinic acid itself is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picolinic acid, 2-butylhydrazide typically involves the reaction of picolinic acid with 2-butylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Picolinic acid, 2-butylhydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.
Scientific Research Applications
Picolinic acid, 2-butylhydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: Picolinic acid derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of picolinic acid, 2-butylhydrazide involves its interaction with various molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the replication of certain viruses and modulate immune responses. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with viral entry and replication processes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Picolinic acid, 2-butylhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, differentiating it from its isomers and other derivatives.
Properties
CAS No. |
100133-26-4 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N'-butylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-12-13-10(14)9-6-4-5-7-11-9/h4-7,12H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
XGHCVJBXTZGIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNNC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















